molecular formula C11H8FNO2S B1679112 3-(5-Fluoro-3-indolyl)-2-mercapto-(Z)-2-propenoic Acid CAS No. 179461-52-0

3-(5-Fluoro-3-indolyl)-2-mercapto-(Z)-2-propenoic Acid

Cat. No. B1679112
CAS RN: 179461-52-0
M. Wt: 237.25 g/mol
InChI Key: HWMQHECFXSVZGN-KMKOMSMNSA-N
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Description

PD 151746 is an inhibitor of calpain 1/μ-calpain (Ki = 0.26 µM). It is 20-fold selective for calpain 1 over calpain 2/m-calpain (Ki = 5.33 µM). It is also selective over cathepsin B, papain, trypsin, and thermolysin, (Kis = >200, >500, >500, and >500 µM, respectively) and does not inhibit basal calcineurin activity (Ki = >200 µM) but does inhibit calmodulin-induced calcineurin activity (Ki = 84.54 µM). It reduces glycogen synthesis induced by insulin in HepG2 cells when used at a concentration of 5.33 µM. PD 151746 (10 µM) also increases intracellular calcium in isolated human neutrophils and HEK293 cells expressing human formyl peptide receptor-like 1 (hFPRL1).
PD-151746 is an inhibitor of calpains 1 and 2.

Scientific Research Applications

Synthesis and Anticancer Activity

A key application of derivatives of 3-(5-Fluoro-3-indolyl)-2-mercapto-(Z)-2-propenoic Acid is in the synthesis and evaluation of anticancer activities. Kryshchyshyn-Dylevych et al. (2020) elaborated an efficient method for synthesizing 1-oxo-9H-thiopyrano[3,4-b]indole-3-carboxylic acids and dimerized 3-(4-carboxy-1H-3-indolyl)-2-propenoic acids. Their study found significant antimitotic activity in certain derivatives at micromolar and submicromolar concentrations (Kryshchyshyn-Dylevych et al., 2020).

Inhibitory Effects on Tyrosinase Activity

Another significant application is in the inhibition of tyrosinase activity, which is crucial in melanin synthesis. Yu et al. (2015) synthesized new Schiff’s base derivatives, including (Z)-4-amino-5-(2-(3-fluorobenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol, and evaluated their inhibitory effects on tyrosinase activities. Their findings indicated potent inhibitory effects with IC50 values in the micromolar range (Yu et al., 2015).

Antibacterial Applications

Fluorinated compounds, including those related to 3-(5-Fluoro-3-indolyl)-2-mercapto-(Z)-2-propenoic Acid, have been explored for their antibacterial properties. Holla et al. (2003) conducted a study on the synthesis of new fluorine-containing thiadiazolotriazinones, demonstrating promising antibacterial activity at specific concentrations (Holla et al., 2003).

Role in Macrophage Apoptosis

In immunology, derivatives of this compound have been studied for their role in macrophage apoptosis. Fettucciari et al. (2006) investigated how Group B Streptococcus induces macrophage apoptosis through calpain activation, with a specific focus on the role of 3-(5-Fluoro-3-indolyl)-2-mercapto-(Z)-2-propenoic acid and its derivatives (Fettucciari et al., 2006).

Photochemistry and Molecular Structure Studies

Compounds related to 3-(5-Fluoro-3-indolyl)-2-mercapto-(Z)-2-propenoic Acid have also been investigated in the context of photochemistry and molecular structure. Studies like those by Lewis and Yang (1996) have delved into the molecular structure, electronic spectra, and photoisomerization of related compounds, providing insights into their behavior in different states (Lewis & Yang, 1996).

properties

IUPAC Name

(Z)-3-(5-fluoro-1H-indol-3-yl)-2-sulfanylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2S/c12-7-1-2-9-8(4-7)6(5-13-9)3-10(16)11(14)15/h1-5,13,16H,(H,14,15)/b10-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWMQHECFXSVZGN-KMKOMSMNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=CN2)C=C(C(=O)O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1F)C(=CN2)/C=C(/C(=O)O)\S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Fluoro-3-indolyl)-2-mercapto-(Z)-2-propenoic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5-Fluoro-3-indolyl)-2-mercapto-(Z)-2-propenoic Acid
Reactant of Route 2
3-(5-Fluoro-3-indolyl)-2-mercapto-(Z)-2-propenoic Acid
Reactant of Route 3
3-(5-Fluoro-3-indolyl)-2-mercapto-(Z)-2-propenoic Acid
Reactant of Route 4
3-(5-Fluoro-3-indolyl)-2-mercapto-(Z)-2-propenoic Acid
Reactant of Route 5
3-(5-Fluoro-3-indolyl)-2-mercapto-(Z)-2-propenoic Acid
Reactant of Route 6
3-(5-Fluoro-3-indolyl)-2-mercapto-(Z)-2-propenoic Acid

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